molecular formula C11H12Cl2OS B14039252 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14039252
M. Wt: 263.2 g/mol
InChI Key: QWWZLWZEJMQXST-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS It is characterized by the presence of a chloro group, a chloromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro groups to corresponding alcohols or amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

QWWZLWZEJMQXST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)SC)Cl

Origin of Product

United States

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